molecular formula C13H12N4O5 B402317 N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B402317
M. Wt: 304.26g/mol
InChI Key: SPFMTSKZHGGCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[1,3]dioxole moiety, a pyrazole ring, and an acetamide group, which collectively contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at 40°C.

    Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) in DMF.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the presence of the pyrazole ring and the nitro group, which confer distinct chemical and biological properties. Its ability to induce apoptosis and cause cell cycle arrest at the S phase sets it apart from other similar compounds .

Properties

Molecular Formula

C13H12N4O5

Molecular Weight

304.26g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C13H12N4O5/c1-8-4-12(17(19)20)15-16(8)6-13(18)14-9-2-3-10-11(5-9)22-7-21-10/h2-5H,6-7H2,1H3,(H,14,18)

InChI Key

SPFMTSKZHGGCEV-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.